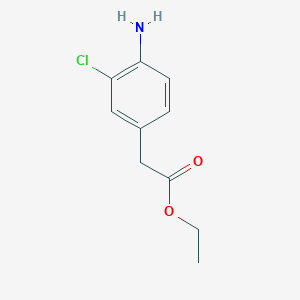

(4-Amino-3-chloro-phenyl)-acetic acid ethyl ester

Descripción general

Descripción

(4-Amino-3-chloro-phenyl)-acetic acid ethyl ester is an organic compound that belongs to the class of phenylacetic acid derivatives. This compound is characterized by the presence of an amino group at the fourth position and a chlorine atom at the third position on the phenyl ring, along with an ethyl ester group attached to the acetic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-chloro-phenyl)-acetic acid ethyl ester typically involves the following steps:

Nitration: The starting material, 3-chloroaniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Esterification: The resulting 4-amino-3-chloroaniline is then reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide to form the ethyl ester of (4-Amino-3-chloro-phenyl)-acetic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(4-Amino-3-chloro-phenyl)-acetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkoxides.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Aplicaciones Científicas De Investigación

(4-Amino-3-chloro-phenyl)-acetic acid ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in the development of pharmaceutical agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (4-Amino-3-chloro-phenyl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can further interact with cellular targets.

Comparación Con Compuestos Similares

Similar Compounds

(4-Amino-3-chloro-phenyl)-acetic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.

(4-Amino-3-chloro-phenyl)-propionic acid ethyl ester: Contains a propionic acid moiety instead of acetic acid, which may alter its biological activity.

(4-Amino-3-chloro-phenyl)-methanol: Contains a hydroxyl group instead of an ester, affecting its chemical properties.

Uniqueness

(4-Amino-3-chloro-phenyl)-acetic acid ethyl ester is unique due to the presence of both an amino group and a chlorine atom on the phenyl ring, along with an ethyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

(4-Amino-3-chloro-phenyl)-acetic acid ethyl ester, also known as Ethyl 4-amino-3-chlorophenylacetate, is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

- Chemical Formula : CHClNO

- CAS Number : 25814-07-7

Synthesis Methods :

The synthesis typically involves the reaction of 4-amino-3-chlorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions are optimized to maximize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of similar compounds showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, with IC values indicating potent activity. For instance, modifications to its structure have resulted in derivatives that display enhanced cytotoxicity against HeLa and A2780 ovarian cancer cells .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HeLa | 11 |

| Doxorubicin | HeLa | 2.29 |

| Modified Derivative | A2780 | 0.5 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. Its amino and chloro groups contribute to its binding affinity and reactivity, influencing its overall biological effects .

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial count at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Potential

A series of derivatives were synthesized based on the core structure of this compound. The modified compounds were tested for their cytotoxic effects on various cancer cell lines. One derivative exhibited an IC value of 0.5 µM against A2780 cells, significantly lower than the standard chemotherapeutic agents .

Propiedades

IUPAC Name |

ethyl 2-(4-amino-3-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGYQADUGSHIGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.